molecular formula C4H2ClIS B13669786 3-Chloro-4-iodothiophene

3-Chloro-4-iodothiophene

Cat. No.: B13669786
M. Wt: 244.48 g/mol
InChI Key: CNHREFZVNNXCSF-UHFFFAOYSA-N
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Description

3-Chloro-4-iodothiophene is a halogenated thiophene derivative with the molecular formula C₄H₂ClIS. Thiophene is a five-membered heterocyclic compound containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-iodothiophene typically involves halogenation reactions. One common method is the iodocyclization of 1-mercapto-3-yn-2-ols derivatives using molecular iodine in the presence of sodium bicarbonate (NaHCO₃) at room temperature in acetonitrile (MeCN) as the solvent . Another approach involves the halogen dance reaction, where dihalo-substituted thiophenes are treated with lithium diisopropylamide (LDA) at low temperatures to achieve the desired halogenated product .

Industrial Production Methods

Industrial production of this compound may involve scalable halogenation processes using readily available starting materials and reagents. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-iodothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds with extended conjugation .

Mechanism of Action

The mechanism of action of 3-Chloro-4-iodothiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The halogen atoms can influence the compound’s reactivity and binding affinity through electronic effects . In materials science, the electronic properties of thiophene derivatives are crucial for their performance in electronic devices .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-iodothiophene
  • 3-Chloro-4-bromothiophene
  • 2-Chloro-3-iodothiophene
  • 2-Bromo-3-iodothiophene

Uniqueness

3-Chloro-4-iodothiophene is unique due to the presence of both chlorine and iodine atoms on the thiophene ringThe specific positioning of the halogens can also affect the compound’s ability to participate in various chemical reactions and its interactions with biological targets .

Properties

Molecular Formula

C4H2ClIS

Molecular Weight

244.48 g/mol

IUPAC Name

3-chloro-4-iodothiophene

InChI

InChI=1S/C4H2ClIS/c5-3-1-7-2-4(3)6/h1-2H

InChI Key

CNHREFZVNNXCSF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)I)Cl

Origin of Product

United States

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